Sulfurenic acid

Description

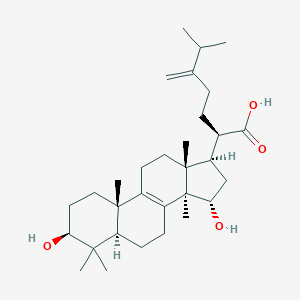

Sulfurenic acid (C₃₁H₅₀O₄) is a lanostane-type triterpenoid primarily isolated from fungal species such as Antrodia cinnamomea and Laetiporus sulphureus . It features a tetracyclic lanostane skeleton characterized by a 30-carbon structure with specific methyl group orientations at C-13 (β), C-14 (α), and a β-configured side chain at C-17 . This compound is biosynthetically derived from lanosterol, a precursor to ergosterol and other sterols, through oxidative modifications .

Properties

CAS No. |

1260-08-8 |

|---|---|

Molecular Formula |

C31H50O4 |

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |

InChI |

InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)23-17-26(33)31(8)22-11-12-24-28(4,5)25(32)14-15-29(24,6)21(22)13-16-30(23,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31-/m1/s1 |

InChI Key |

XZEKQUYJGSOILA-JBDXZHTESA-N |

SMILES |

CC(C)C(=C)CCC(C1CC(C2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1C[C@@H]([C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O |

Canonical SMILES |

CC(C)C(=C)CCC(C1CC(C2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reactivity of Sulfuric Acid

Sulfuric acid is a strong acid, oxidizer, and dehydrating agent. Its reactivity depends on concentration, temperature, and the nature of the reacting species. Key properties include:

Reaction with Water

Exothermic dilution releases significant heat:

Safety Note : Always add acid to water to avoid violent boiling .

Oxidation Reactions

Concentrated sulfuric acid (>70%) acts as a strong oxidizer. Reaction products vary with metal activity:

| Metal Type | Example Reaction | Products |

|---|---|---|

| Active (Al) | Sulfates, H₂S, H₂O | |

| Moderate (Cr) | Sulfates, elemental S | |

| Low activity (Bi) | Sulfates, SO₂ |

Iron and aluminum undergo passivation in cold concentrated acid due to oxide layer formation .

Dehydration

Sulfuric acid removes water from organic compounds (e.g., carbohydrates):

This reaction is utilized in industrial sugar carbonization .

Sulfonation of Aromatic Compounds

Electrophilic substitution introduces sulfonic acid groups:

Kinetic data for sulfonation are modeled via functional group reactivity (Table 1) .

Nucleation with Bases

Sulfuric acid forms nanoparticles via reactions with atmospheric bases (NH₃, amines):

Nucleation Potential Model (NPM) quantifies synergistic effects (e.g., NH₃ + dimethylamine enhances nucleation by 40–60%) .

Oxidation of Sulfurous Acid

Gas-phase oxidation of H₂SO₃ by ozone produces sulfuric acid:

Theoretical studies estimate an energy barrier of 18.3 kcal/mol for this pathway .

Kinetic Data and Functional Group Reactivity

A dataset of 589 kinetic measurements (262 literature sources) provides reaction rates for organic functional groups in 60–100% H₂SO₄ at −20°C to 100°C . Key parameters include:

| Functional Group | Rate Constant (log₁₀ k, s⁻¹) | Temperature Dependence (Q₁₀) |

|---|---|---|

| Aliphatic alcohols | −4.2 | 2.1 |

| Aromatic rings | −5.8 | 1.8 |

| Esters | −3.7 | 2.3 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfurenic acid belongs to a class of lanostane triterpenoids, which share structural similarities but exhibit distinct functional groups and bioactivities. Below is a comparative analysis with key analogs:

Structural and Functional Differences

Bioactivity and Mechanisms

- Anti-inflammatory Effects: this compound and dehydrothis compound are often co-extracted but show divergent effects. In LPS-activated BV2 microglial cells, this compound mixtures failed to inhibit nitric oxide (NO) production, whereas EK100 (a polysaccharide) and antrodin C (a sesquiterpene) showed significant suppression .

- Neuroprotection : In APP/PS1 transgenic mice (Alzheimer’s model), this compound and dehydroeburicoic acid improved nesting behavior and reduced amyloid plaque burden, though their individual contributions remain unclear .

- Structural-Activity Relationships (SAR): The conjugated double bond system in this compound is critical for its bioactivity. Removal of these bonds drastically reduces inhibitory effects on cell proliferation, as shown in insect cell models .

Distribution in Fungal Phenotypes

In A. cinnamomea, this compound content varies across phenotypes:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of sulfurenic acid critical for experimental design?

- Methodological Answer : Researchers must prioritize properties such as solubility, thermal stability, and reactivity under varying pH conditions. For instance, thermal decomposition thresholds can be determined via differential scanning calorimetry (DSC), while solubility profiles should be tested across polar and non-polar solvents. Handling precautions (e.g., corrosion resistance of lab equipment) must align with sulfuric acid analogs, as this compound derivatives often share similar hazards .

Q. What synthesis pathways are commonly used for this compound derivatives in catalytic applications?

- Methodological Answer : Common pathways include acid-catalyzed condensation reactions. For example, MSA (Molybdate Sulfuric Acid) effectively catalyzes the formation of 2,3,4,5-tetrasubstituted pyrroles via [2+2+1] cyclization strategies. Reaction optimization involves testing solvents (e.g., ethanol vs. ethyl acetate), catalyst loadings (5–10 mol%), and stoichiometric ratios of reactants (e.g., 1,3-dicarbonyl compounds and benzophenones) .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound recovery rates under varying experimental conditions?

- Methodological Answer : Recovery inconsistencies (e.g., 95.4% to 100.4% in acid capture experiments) often arise from variables like orifice diameter (1/32-inch to 1/2-inch), pressure (42–100 psia), and emulsified liquid phases. Systematic error analysis (±1.5% lab uncertainty) and repeat testing under identical conditions (e.g., TR-05 and TR-20 runs) are critical. Data should be plotted with error bands (e.g., Figure 9 in ) to distinguish experimental noise from systemic trends .

Q. What methodologies are recommended for analyzing this compound in complex waste matrices?

- Methodological Answer : Orthogonal experimental designs (e.g., L9 Taguchi arrays) can optimize parameters like temperature, acid concentration, and agitation speed. For instance, waste acid composition (Table 1 in ) requires ICP-OES for metal quantification (e.g., Fe²⁺, TiOSO₄) and gravimetric analysis for sulfate content. Subsampling protocols must minimize preparation errors via homogenization and incremental sampling .

Q. How do catalytic mechanisms of this compound derivatives differ from traditional sulfuric acid in organic synthesis?

- Methodological Answer : this compound catalysts (e.g., SSA—Silica Sulfuric Acid) activate carbonyl groups via Brønsted acid sites, enabling intermediates like semi-aminal adducts. Mechanistic studies should employ in-situ FTIR to track intermediate formation and deuterium labeling to verify proton transfer steps. Comparative kinetic studies (e.g., turnover frequency vs. H₂SO₄) are essential to validate selectivity advantages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.